molecular formula C14H13BrClN3OS B14992210 N-(2-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide

N-(2-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B14992210
M. Wt: 386.7 g/mol
InChI Key: JLRWGVAQZZJZKZ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule featuring a brominated aryl group, a chlorinated pyrimidine core, and a propylsulfanyl substituent. The bromine atom at the 2-position of the phenyl ring enhances lipophilicity and may influence binding interactions with biological targets, while the propylsulfanyl group contributes to electronic modulation of the pyrimidine ring .

Properties

Molecular Formula

C14H13BrClN3OS

Molecular Weight

386.7 g/mol

IUPAC Name

N-(2-bromophenyl)-5-chloro-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H13BrClN3OS/c1-2-7-21-14-17-8-10(16)12(19-14)13(20)18-11-6-4-3-5-9(11)15/h3-6,8H,2,7H2,1H3,(H,18,20)

InChI Key

JLRWGVAQZZJZKZ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substitutions at the pyrimidine core, aryl groups, or side chains. Below is a detailed comparison with three key analogs derived from the provided evidence:

Table 1: Structural and Electronic Comparison

Compound Name Pyrimidine Substitutions Aryl Group Modifications Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 5-Cl, 2-propylsulfanyl 2-bromophenyl Carboxamide ~382.7 (calculated) High lipophilicity (Br, Cl)
N-Benzyl-5-chloro-2-(propylsulfonyl)-N-(2-pyridinyl)-4-pyrimidinecarboxamide 5-Cl, 2-propylsulfonyl Benzyl, 2-pyridinyl Carboxamide, sulfonyl ~475.0 (estimated) Enhanced electron-withdrawing (sulfonyl), dual aryl groups
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 6-Me, 2-Ph, 4-amine 2-fluorophenyl, 4-methoxyphenyl Amine, methoxy, fluorophenyl ~460.5 (calculated) Intramolecular H-bonding, conformational flexibility

Key Differences and Implications

Substituent Effects on Electronic Properties The target compound’s propylsulfanyl group (C–S–C) is electron-donating compared to the sulfonyl group (SO₂) in ’s analog, which is strongly electron-withdrawing. The 2-bromophenyl group in the target compound provides greater steric bulk and lipophilicity compared to the 2-fluorophenyl group in ’s analog. Bromine’s polarizability may enhance van der Waals interactions in hydrophobic binding pockets .

Conformational Flexibility and Stability The fluorophenyl derivative in exhibits intramolecular N–H⋯N hydrogen bonding, stabilizing a six-membered ring conformation. The methoxy group in ’s compound participates in C–H⋯O hydrogen bonds, enhancing crystal packing stability. The target compound’s bromophenyl and propylsulfanyl groups likely favor weaker dispersion forces, impacting solubility and crystallinity .

Halogen-Specific Interactions

  • Bromine’s larger atomic radius (vs. fluorine or chlorine) may enable distinct halogen bonding or hydrophobic interactions. For example, bromine in the target compound could engage in XB (halogen bonding) with electron-rich regions of proteins, a feature absent in fluorine-substituted analogs .

Biological Activity

N-(2-bromophenyl)-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is a compound belonging to the pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological profile, including mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be denoted as follows:

  • Molecular Formula : C12H12BrClN2OS
  • Molecular Weight : 343.65 g/mol

The presence of bromine and chlorine atoms, along with a propylsulfanyl group, contributes to its unique biological properties.

Pyrimidine derivatives are known for their ability to interact with various biological targets, including:

  • Enzyme Inhibition : Many pyrimidine compounds exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are crucial in cellular signaling pathways.
  • Antimicrobial Activity : The presence of halogenated groups enhances the antimicrobial properties by disrupting microbial cell membranes or interfering with metabolic pathways.
  • Antitumor Effects : Pyrimidines have been shown to induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and inhibition of topoisomerases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, a study reported that similar compounds demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

CompoundCell LineIC50 (µM)
Example 1MCF-70.09
Example 2A5490.03
This compoundTBDTBD

Antimicrobial Activity

Pyrimidine derivatives have also shown promising results in antimicrobial assays. For example, compounds with similar structures demonstrated effectiveness against bacterial strains like E. coli and S. aureus . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic functions.

Case Studies

  • Study on Anthelmintic Activity :
    A series of pyrimidine derivatives were synthesized and evaluated for their anthelmintic activity using Pheretima posthuma. Among these, one derivative exhibited paralysis within 36-48 minutes and death within 40-51 minutes, indicating strong anthelmintic properties .
  • Cytotoxicity Evaluation :
    A recent evaluation of thiazolidinone-pyrimidine hybrids revealed significant cytotoxicity against HepG2 (liver cancer), HCT-116 (colon cancer), and PC3 (prostate cancer) cell lines. The maximum cytotoxicity was observed at concentrations below 100 µM .

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